molecular formula C19H16I2O3 B1673714 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran CAS No. 1951-26-4

2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran

Cat. No.: B1673714
CAS No.: 1951-26-4
M. Wt: 546.1 g/mol
InChI Key: PNFMEGSMKIHDFZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Biological Activity

2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran backbone with a butyl group and a diiodo-substituted hydroxybenzoyl moiety. Its chemical formula is C16_{16}H14_{14}I2_2O3_3, and it exhibits a refractive index of 1.696, indicating its optical properties that may influence biological interactions .

Pharmacological Properties

Research indicates that derivatives of benzofuran compounds, including this compound, possess various biological activities:

  • Antioxidant Activity : Studies have shown that similar compounds can scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Some derivatives exhibit the ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Cardiovascular Effects : Compounds in this class have been noted for their cardioprotective properties, potentially aiding in the treatment of heart diseases by improving coronary blood flow .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes.
  • Modulation of Cell Signaling Pathways : The compound might alter signaling pathways related to cell proliferation and apoptosis, affecting tumor growth and survival.
  • Interaction with Receptors : There is potential for interaction with various receptors that mediate physiological responses, particularly in the cardiovascular system .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Study on Antioxidant Properties :
    • A study demonstrated that benzofuran derivatives effectively reduced oxidative stress markers in cellular models, suggesting a protective role against cellular damage.
  • Anti-inflammatory Research :
    • Another research focused on the anti-inflammatory effects of related compounds showed significant reductions in pro-inflammatory cytokines in vitro.
  • Cardiovascular Studies :
    • Clinical trials involving similar compounds indicated improved outcomes in patients with ischemic heart disease, highlighting their potential as therapeutic agents .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeMechanism of ActionReference
2-Ethyl-3-(4-hydroxybenzoyl)benzofuranAntioxidantFree radical scavenging
BenzodaroneCardiovascularCoronary dilation
BenzbromaroneUricosuricInhibition of uric acid reabsorption
2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuranAnti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran, and what critical steps ensure high purity?

  • Methodological Answer : A common approach involves coupling iodinated phenolic precursors with benzofuran derivatives under alkaline conditions. For instance, NaH in THF has been used to deprotonate hydroxyl groups, enabling nucleophilic substitution or esterification . Key steps include:

  • Protection of reactive groups : Use of benzyl or methyl protecting groups to prevent undesired side reactions during iodination.
  • Purification : HPLC (≥98.0% purity) and recrystallization (melting point 143–147°C) are critical for isolating the compound .
    • Data Validation : Monitor reaction progress via TLC and confirm final purity using HPLC with UV detection at 254 nm .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve the benzofuran core and iodine-substituted aromatic protons. However, iodine’s quadrupolar moment may broaden signals, necessitating high-field instruments (≥400 MHz) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 547.02 (C19_{19}H16_{16}I2_2O3_3) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients are standard for assessing purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation of the iodine substituents and phenolic hydroxyl group .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidation. Gloveboxes are recommended for hygroscopic intermediates .

Advanced Research Questions

Q. How can synthetic yields be optimized given the steric hindrance from the diiodo substituents?

  • Methodological Answer :

  • Catalyst Screening : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bulky phosphine ligands to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of iodinated intermediates.
  • Kinetic Monitoring : Use in situ IR spectroscopy to track reaction progression and adjust reagent stoichiometry dynamically .

Q. What strategies resolve contradictions in spectral data (e.g., NMR signal splitting) caused by iodine’s heavy atom effect?

  • Methodological Answer :

  • Deuterated Solvents : Use DMSO-d6_6 to enhance solubility and reduce line broadening.
  • Relaxation Agents : Add Cr(acac)3_3 to shorten longitudinal relaxation times (T1_1) for sharper 13^13C signals .
  • Complementary Techniques : Pair NMR with X-ray crystallography (if crystals form) to resolve ambiguities in substituent positioning .

Q. How can researchers design pharmacological studies to evaluate this compound’s bioactivity?

  • Methodological Answer :

  • In Vitro Models : Prioritize assays targeting thyroid hormone receptors (due to structural similarity to iodinated thyroxine) or antiarrhythmic pathways (as an Amiodarone analog) .
  • Dose-Response Analysis : Use LC-MS/MS for quantification in biological matrices, leveraging iodine’s high mass for sensitive detection .
  • Metabolite Identification : Incubate with liver microsomes and characterize metabolites via HRMS/MS .

Q. What computational methods support structure-activity relationship (SAR) studies for benzofuran derivatives?

  • Methodological Answer :

  • Docking Simulations : Model interactions with target proteins (e.g., thyroid receptor β) using software like AutoDock Vina. Focus on the diiodo-hydroxybenzoyl moiety’s electrostatic contributions .
  • QSAR Modeling : Corinate electronic (HOMO-LUMO) and steric parameters (molar volume) with bioactivity data from analogs .

Q. How does the compound’s iodine content influence its reactivity in photodegradation studies?

  • Methodological Answer :

  • Light Exposure Tests : Use UV-Vis spectroscopy to track degradation under UVA/UVB light. Iodine’s absorbance at ~290 nm serves as a marker .
  • Radical Scavengers : Add antioxidants (e.g., BHT) to reaction mixtures to distinguish between oxidative vs. hydrolytic degradation pathways .

Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H16I2O3/c1-2-3-7-16-17(12-6-4-5-8-15(12)24-16)18(22)11-9-13(20)19(23)14(21)10-11/h4-6,8-10,23H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFMEGSMKIHDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H16I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173164
Record name L-3373
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Molecular Weight

546.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1951-26-4
Record name (2-Butyl-3-benzofuranyl)(4-hydroxy-3,5-diiodophenyl)methanone
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Record name (2-butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl) ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran

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